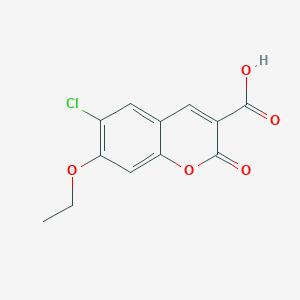
1-Morpholinomethylnaphthalene-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholinomethylnaphthalene-2,7-diol is an organic compound with the molecular formula C15H17NO3 It is characterized by the presence of a morpholine ring attached to a naphthalene core, which also contains two hydroxyl groups at the 2 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Morpholinomethylnaphthalene-2,7-diol can be synthesized through the aminomethylation of naphthalene-2,7-diol. This process involves the reaction of naphthalene-2,7-diol with formaldehyde and morpholine. The reaction typically occurs in the presence of a solvent such as methanol, ethanol, or propan-2-ol . The formation of strong intramolecular hydrogen bonds O−H · · · N in the molecules of some products is detected by IR and 1H NMR spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale aminomethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Morpholinomethylnaphthalene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Compounds with different functional groups replacing the morpholine group.
Applications De Recherche Scientifique
1-Morpholinomethylnaphthalene-2,7-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and macroheterocycles.
Biology: The compound’s derivatives are used in the study of enzyme interactions and as potential inhibitors.
Mécanisme D'action
The mechanism by which 1-Morpholinomethylnaphthalene-2,7-diol exerts its effects involves the formation of strong intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atom of the morpholine ring . This interaction influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Naphthalene-2,7-diol: Lacks the morpholine group but shares the naphthalene core and hydroxyl groups.
1-Morpholinomethyl-2-naphthol: Similar structure but with only one hydroxyl group.
2,7-Naphthalenediol,1-(4-morpholinylmethyl): Another derivative with slight structural variations.
Uniqueness: 1-Morpholinomethylnaphthalene-2,7-diol is unique due to the presence of both the morpholine ring and two hydroxyl groups on the naphthalene core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
81653-20-5 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
1-(morpholin-4-ylmethyl)naphthalene-2,7-diol |
InChI |
InChI=1S/C15H17NO3/c17-12-3-1-11-2-4-15(18)14(13(11)9-12)10-16-5-7-19-8-6-16/h1-4,9,17-18H,5-8,10H2 |
Clé InChI |
OXSKDKWXVKZOAT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C=CC3=C2C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)



![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)



![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)


![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)
